molecular formula C11H7NS2 B099603 Naphtho[2,1-d]thiazole-2(3H)-thione CAS No. 17931-26-9

Naphtho[2,1-d]thiazole-2(3H)-thione

Cat. No.: B099603
CAS No.: 17931-26-9
M. Wt: 217.3 g/mol
InChI Key: VZBNNNOPGWFPGC-UHFFFAOYSA-N
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Description

Naphtho[2,1-d]thiazole-2(3H)-thione is a sulfur-containing heterocyclic compound featuring a fused naphthalene-thiazole system with a thione (C=S) group at the 2-position. Its synthesis often involves intramolecular cyclization reactions. For example, reports its formation as a byproduct during the oxidation of Ph(2-naphthyl)NCS2Li, where a competitive free-radical cyclization yields the compound . Key spectral data include a distinctive 13C NMR signal at 207.5 ppm for the thione carbon, corroborating its structure . The compound’s fused aromatic system and electron-rich sulfur atoms contribute to its reactivity, making it a candidate for applications in medicinal chemistry and materials science. Notably, derivatives of this scaffold exhibit antiplasmodial activity, with substituents on the naphthyl moiety (e.g., R1 and R4) critically influencing bioactivity .

Properties

CAS No.

17931-26-9

Molecular Formula

C11H7NS2

Molecular Weight

217.3 g/mol

IUPAC Name

3H-benzo[g][1,3]benzothiazole-2-thione

InChI

InChI=1S/C11H7NS2/c13-11-12-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H,(H,12,13)

InChI Key

VZBNNNOPGWFPGC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=S)N3

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=S)N3

Synonyms

Naphtho[2,1-d]thiazole-2(3H)-thione (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Naphtho[2,3-d]thiazole Derivatives

Naphtho[2,3-d]thiazole-4,9-dione derivatives (e.g., compounds 5a–e in ) share a similar fused thiazole-naphthalene core but differ in ring fusion ([2,3-d] vs. [2,1-d]) and functionalization. These derivatives are synthesized via substitution reactions at the 2-position of the thiazole ring, yielding antimicrobial agents. For instance, 5a (N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide) shows activity against Candida albicans and Staphylococcus aureus . Key distinctions include:

  • Electronic effects : The [2,3-d] fusion alters electron distribution, reducing the thione’s electrophilicity compared to [2,1-d] analogues.

Table 1: Structural and Functional Comparison

Property Naphtho[2,1-d]thiazole-2(3H)-thione Naphtho[2,3-d]thiazole-4,9-dione Derivatives
Ring Fusion [2,1-d] [2,3-d]
Key Functional Group Thione (C=S) Dione (C=O)
Synthesis Method Radical cyclization Substitution with amines
Bioactivity Antiplasmodial Antimicrobial
Functional Analogues: Thiazole-2(3H)-thione Derivatives

Compounds like 3-((1H-indol-3-yl)methyl)thiazole-2(3H)-thione (10 in ) and N-alkoxy-4-(p-chlorophenyl)thiazole-2(3H)-thiones () share the thione moiety but lack fused aromatic systems. These derivatives are synthesized via alkylation or Mannich reactions and serve as radical precursors in organic synthesis . Key differences include:

  • Reactivity : Naphtho[2,1-d] derivatives exhibit enhanced stability due to aromatic conjugation, whereas simpler thiazole-thiones (e.g., 10 ) are more reactive in radical reactions.
  • Applications : N-Alkoxy thiazole-thiones (e.g., CPTTORs) are used in photochemical reactions , while naphtho-fused analogues prioritize biological activity .
Sulfur-Containing Polycyclic Analogues

Benzo[b]naphtho[2,1-d]thiophene () replaces the thiazole ring with a thiophene. This compound is metabolized to dihydrodiols, forming DNA adducts linked to mutagenicity . Comparisons highlight:

  • Electrophilicity : The thiophene’s sulfur is less nucleophilic than the thiazole-thione system, reducing reactivity toward biomolecules.
  • Toxicity: Benzo[b]naphtho[2,1-d]thiophene derivatives are environmental contaminants with carcinogenic risks , whereas naphtho-thiazoles are explored for therapeutic uses .
Heterocyclic Hybrids

Naphtho[2,1-b]furan-oxadiazole hybrids () integrate oxadiazole rings instead of thiazoles. These compounds, such as 3 (5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazole-2(3H)-thione), are synthesized via cyclization with CS2/KOH and exhibit antifungal activity . Key contrasts include:

  • Heteroatom Effects : Oxadiazole’s nitrogen-rich structure enhances hydrogen-bonding capacity, improving target binding in antimicrobial applications.
  • Spectral Signatures : Oxadiazole-thiones show IR absorption at ~1168 cm⁻¹ (C=S) and ~1613–1643 cm⁻¹ (C=N) , distinct from thiazole-thiones’ NMR profiles .

Preparation Methods

General Procedure and Mechanistic Insights

A representative synthesis begins with dissolving DABCO in chlorobenzene at −30°C, followed by dropwise addition of S2_2Cl2_2. After stirring, a solution of 2-(dimethylamino)naphthoquinone in chlorobenzene is introduced, and the mixture is heated to 100°C for 3–12 hours. Triethylamine is subsequently added to neutralize HCl byproducts, yielding the thiazole-thione derivative.

The mechanism proceeds via initial formation of a DABCO-S2_2Cl2_2 complex, which reacts with the methylene group of the naphthoquinone. This step generates a thiiranium intermediate, followed by ring expansion and elimination of HCl to form the thiazole-thione core (Scheme 1). The reaction’s regioselectivity is attributed to the electron-deficient quinone moiety, which directs sulfur insertion at the α-position relative to the amino group.

Optimization and Yield Data

Key variables influencing yield include temperature, stoichiometry, and solvent polarity. For example, using a 5:1 molar ratio of S2_2Cl2_2 to naphthoquinone in chlorobenzene at 100°C achieves yields of 65–78% (Table 1). Prolonged heating (>12 hours) leads to side products such as chlorinated derivatives, reducing purity.

Table 1: Optimization of S2_2Cl2_2-Mediated Synthesis

Quinone DerivativeS2_2Cl2_2 EquivTemp (°C)Time (h)Yield (%)
2-(Dimethylamino)-1,4-NQ5.0100378
2-(Diethylamino)-1,4-NQ5.0100672
2-(Pyrrolidino)-1,4-NQ5.01201265

Alternative Pathways via Hünig’s Base and Sulfur Dichloride

An alternative route employs sulfur dichloride (SCl2_2) with Hünig’s base (N,N-diisopropylethylamine, DIPEA) in tetrahydrofuran (THF). This method is particularly effective for introducing the thione functionality without requiring preformed sulfurizing agents.

Reaction Conditions and Byproduct Analysis

In a typical procedure, anthraquinone derivatives are treated with SCl2_2 (9 equivalents) and DIPEA (5 equivalents) in THF at 0°C for 72 hours, followed by reflux. This yields a mixture of thiazole-thiones (e.g., 10a , 45–52%) and chlorinated byproducts (e.g., 9a , 20–30%). The thione products are isolated via column chromatography using hexane/ethyl acetate gradients.

Table 2: Byproduct Distribution in SCl2_2-DIPEA Reactions

Starting MaterialThione Yield (%)Chlorinated Byproduct Yield (%)
Anthraquinone 4a 5228
Naphthoquinone 3b 4525

Post-Synthetic Modification of Thiazole Precursors

Preformed thiazoles can be converted to thiones via treatment with elemental sulfur or S2_2Cl2_2. For instance, heating 3-methyl-2,3-dihydronaphthothiazole with sulfur at 200°C for 30 minutes affords the thione in 67% yield. This method is advantageous for late-stage functionalization but requires stringent temperature control to prevent decomposition.

Green Synthesis Using Potassium tert-Butoxide and Sulfur

A solvent-free approach utilizes potassium tert-butoxide (t-BuOK) and sulfur (S8_8) under CO2_2 pressure (1.5 MPa) in acetonitrile. This method emphasizes sustainability while maintaining moderate yields.

Procedure and Scalability

A mixture of 2-naphthylamine, S8_8, and t-BuOK is heated at 70°C for 8 hours in a CO2_2-pressurized autoclave. Ethanol is added post-reaction to precipitate the product, which is recrystallized from ethyl acetate/hexane. This method achieves 91% yield but requires specialized equipment for high-pressure conditions.

Limitations and Functional Group Tolerance

While efficient, this route is sensitive to electron-withdrawing substituents on the naphthylamine. For example, nitro or cyano groups reduce yields to <30%, likely due to decreased nucleophilicity at the amine site.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • 1^1H NMR : Thione protons resonate as singlets at δ 3.40–3.70 ppm (N–CH3_3), while aromatic protons appear as multiplet signals between δ 7.05–7.58 ppm.

  • 13^{13}C NMR : The C=S group is identified by a characteristic signal at δ 189.8–190.5 ppm, distinct from C=O (δ 180–185 ppm).

  • MS : Molecular ion peaks align with calculated masses (e.g., m/z 201.24 for C11_{11}H7_7NOS2_2).

X-ray Crystallography

Crystal structures confirm planar thiazole-thione rings fused to the naphthalene system. Bond lengths of 1.68–1.72 Å for C–S corroborate the thione tautomer over the thiol form.

Comparative Analysis of Methodologies

Table 3: Advantages and Drawbacks of Synthetic Routes

MethodYield (%)ConditionsScalability
S2_2Cl2_2-DABCO65–78High-temperatureModerate
SCl2_2-DIPEA45–52Low-temperatureLow
t-BuOK/S8_8/CO2_291High-pressureHigh

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Naphtho[2,1-d]thiazole-2(3H)-thione, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via cyclization reactions. For example, oxidative cyclization of diaryl dithiocarbamates with sulfur monochloride in chlorobenzene yields the target compound. Key steps include refluxing intermediates (e.g., 2-(dialkylamino)naphthoquinones) with sulfur monochloride and tertiary amines, followed by purification via column chromatography .
  • Optimization : Yield improvements (e.g., 67%) are achieved by controlling stoichiometry, solvent polarity, and reaction time. Ethanol or acetonitrile as solvents enhances cyclization efficiency .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at ~1168 cm⁻¹, N-H at ~3225 cm⁻¹) .
  • NMR Spectroscopy : Confirms aromatic proton environments (e.g., signals at δ 6.8–7.5 ppm for naphthalene protons) and absence of impurities .
  • Elemental Analysis : Validates molecular composition (C, H, N, S percentages) .

Q. What are the primary biological activities associated with this compound?

  • Antimicrobial Activity : Derivatives show inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) via thione-mediated disruption of microbial enzymes .
  • Anticancer Potential : Analogous thiazole-thiones exhibit GI₅₀ values in the µM range against tumor cell lines, likely through thiol group interactions with cellular targets .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., cyclization vs. oxidation) impact synthesis outcomes?

  • Case Study : Oxidation of Ph(2-naphthyl)NCS₂Li can yield either thiuram disulfides or the cyclized product this compound. The latter dominates under radical-stabilizing conditions (e.g., polar solvents, excess sulfur monochloride) due to intramolecular C-S bond formation .
  • Resolution : Adjusting oxidant strength (e.g., using K₃Fe(CN)₆ in alkaline media) favors cyclization over disulfide formation .

Q. What computational methods validate the regioselectivity of electrophilic substitutions in this compound?

  • Quantum Chemical Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophile attack at position 5 of the thiophene ring in derivatives. This aligns with experimental nitration and bromination results, where steric and electronic factors direct reactivity .

Q. How do structural modifications (e.g., halogen substitution) alter bioactivity?

  • Comparative Table :

CompoundSubstituentBioactivity (IC₅₀)Key Feature
6-Iodobenzo[d]thiazole-2(3H)-thioneIodineAnticancer: 5 µM (HeLa)Enhanced halogen bonding
6-Bromo analogBromineAntimicrobial: 10 µg/mLHigher lipophilicity
This compoundNoneBroad-spectrum inhibitionPlanar aromatic core
  • Mechanistic Insight : Iodine’s polarizability improves target binding via halogen bonding, while bromine increases membrane permeability .

Q. How are contradictions in spectroscopic data resolved (e.g., conflicting NMR shifts)?

  • Case Example : Discrepancies in aromatic proton shifts between synthetic batches may arise from solvent polarity or tautomerism. Multi-technique validation (e.g., HSQC, NOESY) and X-ray crystallography clarify structural assignments .

Methodological Guidance

  • Synthesis Troubleshooting : Low yields (<50%) often stem from incomplete cyclization. Solutions include increasing reaction time (24–48 hrs) or using catalytic iodine to promote radical intermediates .
  • Bioactivity Screening : Use standardized assays (e.g., microdilution for antimicrobial testing, MTT for cytotoxicity) to ensure reproducibility. Pre-screen derivatives for solubility in DMSO/PBS mixtures to avoid false negatives .

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